2-(2,4-dichlorophenoxy)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-pyridinylmethylideneamino)acetamide is a dichlorobenzene.
Scientific Research Applications
Molecular Structures and Quantum Chemical Insights
Researchers have focused on synthesizing novel pyridine-based hydrazone derivatives, which include structures similar to the specified chemical. These structures have been synthesized via ultrasonication at room temperature. Studies conducted on these derivatives, using spectral analysis and X-ray crystallography, have provided insights into their optimized geometry, nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), and natural bond orbitals (NBOs). These analyses are crucial for understanding the stability of these molecules and their potential applications in materials science, especially in the field of non-covalent directional interactions, which are fundamental in materials architecture (Khalid et al., 2021).
Antimicrobial and Antioxidant Activities
The chemical compound and its related structures have been studied for their antimicrobial properties. For instance, certain complexes prepared by ball milling, involving reactions with different metal salts, showed significant antimicrobial activities against various bacterial strains and fungi. These compounds have been studied for their minimum inhibition concentrations, suggesting their potential as antimicrobial agents (Fekri & Zaky, 2014). Additionally, the antioxidant activities of certain similar compounds have been evaluated using methods like ABTS-derived free radical method, indicating their potential as antioxidants (Khalaj et al., 2020).
Applications in Drug Discovery and Biological Activities
The compound and its derivatives have been subjected to various biological screenings. For instance, certain novel Schiff’s bases of the compound have been evaluated for their antimicrobial activity, providing valuable insights for drug discovery and development (Ambhure et al., 2017). Furthermore, studies have explored the antileishmanial activity of similar compounds, highlighting their potential in therapeutic applications for diseases like leishmaniasis (Ahsan et al., 2016).
Material Science and Nonlinear Optical Properties
Research has also delved into the material science applications of the compound, particularly its nonlinear optical (NLO) properties. These properties are significant for various technological applications, including the development of optical limiters and other photonic devices. For example, the 4CP4MPEA crystal, a derivative of the compound, demonstrates promising NLO properties and optical limiting characteristics attributed to reverse saturable absorption (Purandara et al., 2019).
properties
Product Name |
2-(2,4-dichlorophenoxy)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide |
---|---|
Molecular Formula |
C14H11Cl2N3O2 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-10-4-5-13(12(16)7-10)21-9-14(20)19-18-8-11-3-1-2-6-17-11/h1-8H,9H2,(H,19,20)/b18-8+ |
InChI Key |
VCTZGXSKJCCTPE-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
solubility |
5.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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